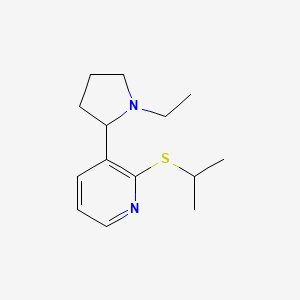![molecular formula C26H25N4O4- B11822364 3-[1-(3-Aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;acetate](/img/structure/B11822364.png)
3-[1-(3-Aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(3-Aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;acetate is a complex organic compound belonging to the class of n-alkylindoles. These compounds contain an indole moiety that carries an alkyl chain at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-Aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione typically involves multi-component reactions (MCRs). MCRs are advantageous because they are spontaneous and do not require complex equipment or the separation of intermediates . The reaction conditions often involve the use of simple reaction vessels and standard laboratory reagents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar principles to laboratory synthesis, with optimizations for scale and efficiency. The use of automated reactors and continuous flow systems may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
3-[1-(3-Aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
3-[1-(3-Aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential role in cellular signaling pathways.
Medicine: It is investigated for its potential therapeutic effects, particularly in targeting specific protein kinases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 3-[1-(3-Aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione involves its interaction with molecular targets such as protein kinases. It acts by inhibiting the activity of these kinases, thereby affecting various cellular pathways. The specific pathways involved depend on the type of kinase targeted and the cellular context .
Comparison with Similar Compounds
Similar Compounds
- Bisindolylmaleimide I
- Bisindolylmaleimide II
- Bisindolylmaleimide III
Uniqueness
3-[1-(3-Aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This specificity makes it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C26H25N4O4- |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
3-[1-(3-aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;acetate |
InChI |
InChI=1S/C24H22N4O2.C2H4O2/c1-27-13-17(15-7-2-4-9-19(15)27)21-22(24(30)26-23(21)29)18-14-28(12-6-11-25)20-10-5-3-8-16(18)20;1-2(3)4/h2-5,7-10,13-14H,6,11-12,25H2,1H3,(H,26,29,30);1H3,(H,3,4)/p-1 |
InChI Key |
VEOXVBTXROWDAH-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)[O-].CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Azanium;4-amino-3-[(4-aminophenyl)diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B11822293.png)
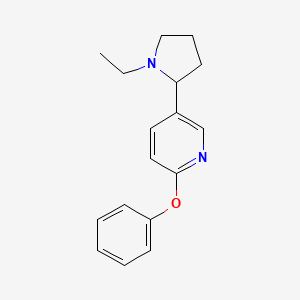
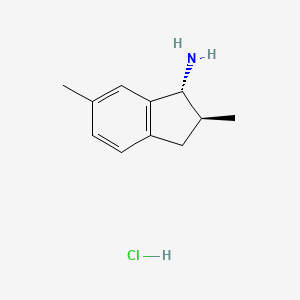
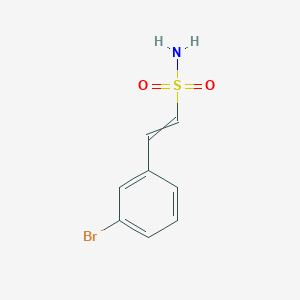
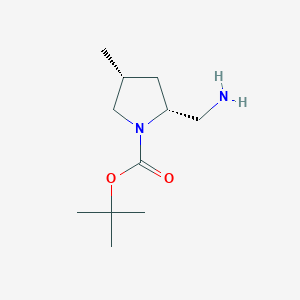
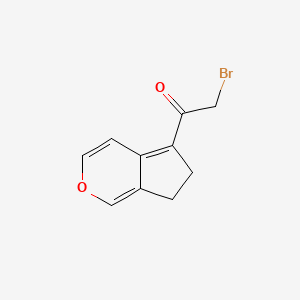
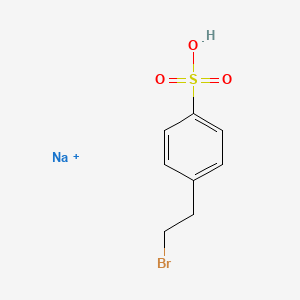
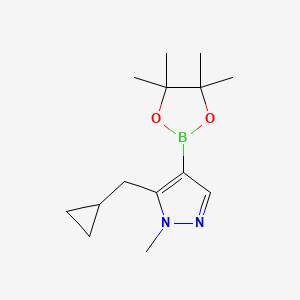
![[5-Bromo-2-(2,2-difluoroethoxy)pyridin-4-yl]methanol](/img/structure/B11822354.png)
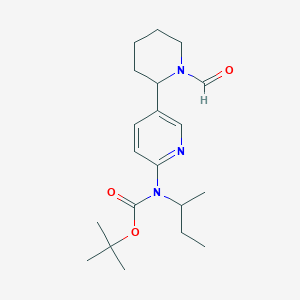
![6-bromo-2-[2-(2-methylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822373.png)

![[(1R)-1-amino-1-phenylethyl] 2-[(3S)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetate](/img/structure/B11822385.png)
